

The Pharmacokinetics and Pharmacodynamics of Danicamtiv: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

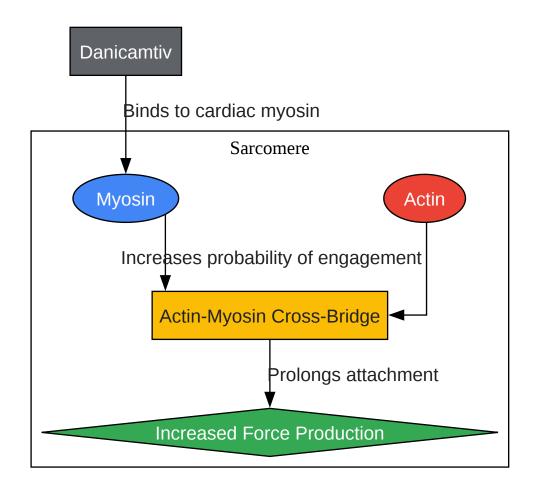
Introduction

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being developed for the treatment of heart failure with reduced ejection fraction (HFrEF) and other conditions characterized by diminished systolic function, such as dilated cardiomyopathy (DCM).[1][2] By directly targeting the sarcomere, the fundamental forcegenerating unit of the cardiomyocyte, **Danicamtiv** offers a distinct mechanism of action compared to traditional inotropes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Danicamtiv** in humans, based on available preclinical and clinical data.

Mechanism of Action

Danicamtiv enhances cardiac contractility by directly binding to cardiac myosin.[3] This interaction increases the number of myosin heads in an "on" state, ready to interact with actin, and slows the rate of ADP release from the myosin head. The prolonged attachment of the myosin head to the actin filament results in increased force production and a longer systolic ejection time.[1] This mechanism improves the efficiency of cardiac contraction without significantly affecting intracellular calcium concentrations, a key differentiator from conventional inotropic agents.[1]





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Danicamtiv's Mechanism of Action on the Sarcomere.

Pharmacokinetics

The pharmacokinetic profile of **Danicamtiv** has been characterized through preclinical studies and a phase 2a clinical trial in patients with HFrEF.

Preclinical Pharmacokinetic Parameters

Preclinical studies in various animal models predicted a favorable pharmacokinetic profile for **Danicamtiv** in humans. In vitro studies using human hepatocytes predicted a low hepatic clearance.



Parameter	Mouse	Rat	Dog	Monkey	Predicted Human
Clearance (mL/min/kg)	15.5	15.3	1.6	5.7	0.64
Volume of Distribution (L/kg)	0.24	1.7	-	-	0.98
Oral Bioavailability (%)	26	-	108	-	-
Half-life (h)	-	-	-	-	17.7
Table 1: Preclinical Pharmacokin					

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Parameters

of

Danicamtiv.

Human Pharmacokinetics

In a phase 2a clinical trial involving patients with HFrEF, the population pharmacokinetics of **Danicamtiv** were best described by a one-compartment model with zero-order absorption. The inter-individual variability in apparent clearance and apparent volume of distribution was found to be 23.6% and 18.1%, respectively.



Parameter	Value
Absorption Model	One-compartment with zero-order absorption
Inter-individual Variability in Apparent Clearance	23.6%
Inter-individual Variability in Apparent Volume of Distribution	18.1%
Table 2: Human Pharmacokinetic Model and Variability.	

Pharmacodynamics

The pharmacodynamic effects of **Danicamtiv** are directly linked to its mechanism of action, resulting in measurable improvements in cardiac systolic function. These effects have been demonstrated in a phase 2a clinical trial in patients with HFrEF.

Dose- and Concentration-Dependent Effects

Treatment with **Danicamtiv** resulted in a dose- and concentration-dependent increase in systolic ejection time (SET) and stroke volume (SV). The relationship between **Danicamtiv** exposure and SET was well-described by an Emax model.

Plasma Danicamtiv Concentration	Placebo-Corrected Increase in SET (ms)	Placebo-Corrected Increase in SV (mL)
Low	15	-
Medium	36 (P < 0.01)	7.8 (P < 0.01)
High (≥2000 ng/mL)	48 (P < 0.01)	5.7 (P < 0.05)
Table 3: Concentration- Dependent Pharmacodynamic Effects of Danicamtiv in HFrEF Patients.		

Further echocardiographic assessments revealed improvements in other key indicators of cardiac function.



Parameter	Change at Medium Concentration	Change at High Concentration
Global Longitudinal Strain (%)	-	-1.0 (P < 0.05)
Global Circumferential Strain (%)	-	-3.3 (P < 0.01)
Left Atrial Minimal Volume Index (mL/m²)	-2.1 (P < 0.01)	-2.4 (P < 0.01)
Left Atrial Function Index	6.1 (P < 0.01)	5.8 (P < 0.01)
Table 4: Additional Echocardiographic Changes with Danicamtiv in HFrEF Patients.		

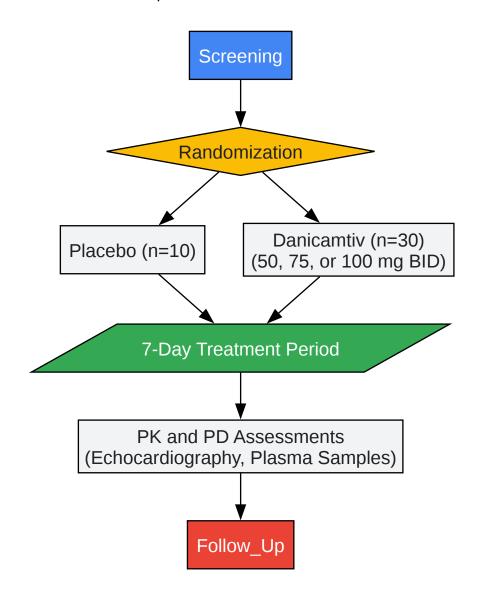
Experimental Protocols Phase 2a Clinical Trial (NCT03447990)

This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Danicamtiv** in patients with stable HFrEF.

- Study Design: Patients were randomized to receive either **Danicamtiv** or a placebo. The study involved multiple cohorts with ascending oral doses of **Danicamtiv** (50 mg, 75 mg, and 100 mg twice daily) administered for seven days.
- Patient Population: The trial enrolled patients with stable, chronic HFrEF who were receiving guideline-directed medical therapy. The mean age of the participants was 60 years, with 25% being women, and 48% having ischemic heart disease. The mean left ventricular ejection fraction was 32%.
- Pharmacokinetic Assessments: Plasma concentrations of **Danicamtiv** were measured at various time points to characterize the pharmacokinetic profile.



- Pharmacodynamic Assessments: Echocardiography was used to measure changes in left ventricular stroke volume, systolic ejection time, and other cardiac parameters.
- Analytical Methods: While specific details are limited in the publications, the in vitro
 preclinical studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for
 the analysis of **Danicamtiv**. It is highly probable that a similar validated bioanalytical method
 was used for the clinical trial samples.



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Workflow of the Phase 2a Clinical Trial of Danicamtiv.

Safety and Tolerability



In the phase 2a clinical trial, **Danicamtiv** was generally well-tolerated. Treatment-emergent adverse events were mostly mild and were reported in 57% of patients receiving **Danicamtiv** and 40% of patients receiving a placebo.

Conclusion

Danicamtiv is a promising novel cardiac myosin activator with a distinct mechanism of action that directly enhances sarcomere function. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects demonstrate a clear, concentration-dependent improvement in cardiac systolic function in patients with HFrEF. The data from preclinical and phase 2a clinical studies provide a strong foundation for the continued development of **Danicamtiv** as a potential new therapy for patients with systolic dysfunction. Further clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile.

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